![molecular formula C13H22 B14642424 Bicyclo[10.1.0]tridec-1-ene CAS No. 54766-91-5](/img/structure/B14642424.png)
Bicyclo[10.1.0]tridec-1-ene
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Overview
Description
Bicyclo[1010]tridec-1-ene is a unique organic compound characterized by its bicyclic structure It has the molecular formula C13H22 and is known for its distinctive ring system, which consists of a ten-membered ring fused to a three-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[10.1.0]tridec-1-ene can be synthesized through several methods. One common synthetic route involves the reaction of ethanamine, N-[(3,5-dichlorophenyl)methylene]-2,2-diethoxy- with appropriate reagents under controlled conditions . The reaction typically requires specific catalysts and solvents to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and isolation to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[10.1.0]tridec-1-ene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions may involve reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols.
Scientific Research Applications
Bicyclo[10.1.0]tridec-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It has been studied for its potential biological activities and interactions with biomolecules.
Medicine: Research has explored its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bicyclo[10.1.0]tridec-1-ene involves its interaction with specific molecular targets and pathways. For example, it has been shown to influence hair regenerative mechanisms by interacting with pathways such as the Wnt/β-catenin and Shh/Gli pathways . These interactions can lead to changes in gene expression and cellular behavior, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.0]butanes: These compounds have a similar bicyclic structure but with a smaller ring system.
Bicyclo[1.1.1]pentanes: These compounds also have a bicyclic structure and are valuable motifs in drug design due to their unique properties.
Uniqueness
Bicyclo[10.1.0]tridec-1-ene is unique due to its larger ring system, which imparts different chemical and physical properties compared to smaller bicyclic compounds. Its structure allows for unique interactions and applications that are not possible with smaller bicyclic compounds.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for Bicyclo[10.1.0]tridec-1-ene, and how are they validated?
- Methodology : The compound is synthesized via cyclopropanation of cis/trans-cyclododecene, with gas chromatographic (GC) analysis used to confirm a 50:50 cis/trans isomer ratio. Reaction conditions (e.g., temperature, catalysts) must be optimized to minimize side products. Validation includes nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and GC retention time matching .
- Statistical Note : Replicate syntheses (n ≥ 3) with error margins ≤5% ensure reproducibility.
Q. How can this compound be distinguished from structurally similar bicyclic compounds in mixtures?
- Methodology : Use GC-mass spectrometry (GC-MS) to identify unique fragmentation patterns and retention indices. In a study of volatile organic compounds (VOCs), this compound was differentiated by its CAS number (N/A) and molar mass (164.28 g/mol) .
- Validation : Cross-reference with spectral libraries (e.g., NIST) and spiked controls to confirm specificity.
Q. What analytical techniques are suitable for quantifying this compound in biological or environmental matrices?
- Methodology : Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS provides sensitivity for trace detection. Calibration curves (R² ≥ 0.99) and internal standards (e.g., deuterated analogs) correct for matrix effects. In a rhino urine study, the compound’s contribution to VOC profiles was quantified using peak area normalization .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of this compound formation during cyclopropanation?
- Methodology : Employ density functional theory (DFT) calculations to model transition states and activation energies. Compare experimental outcomes (e.g., isomer ratios from GC) with computational predictions to validate reaction pathways. Isotopic labeling (e.g., ¹³C) can track carbon migration during ring closure .
- Data Conflict Resolution : If computational and experimental isomer ratios diverge, re-evaluate solvent effects or non-adiabatic pathways.
Q. How can contradictory reports about this compound’s ecological or biochemical role be resolved?
- Methodology : Conduct meta-analyses of existing studies (e.g., VOC profiling in rhino urine vs. plant emissions) using ANOVA to identify confounding variables (e.g., sampling methods, environmental conditions). Replicate experiments under controlled settings to isolate compound-specific effects.
- Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up studies addressing gaps .
Q. What computational approaches predict the stability and reactivity of this compound under varying conditions?
- Methodology : Perform molecular dynamics (MD) simulations to assess thermal stability (e.g., bond dissociation energies) and solvent interactions. Validate with accelerated aging experiments (e.g., high-temperature GC monitoring) .
- Statistical Requirement : Report confidence intervals (95% CI) for computational predictions to quantify uncertainty .
Q. Methodological Frameworks for Research Design
Q. How to design a study investigating this compound’s role in biological signaling?
- Framework : Use the PICO framework:
Properties
CAS No. |
54766-91-5 |
---|---|
Molecular Formula |
C13H22 |
Molecular Weight |
178.31 g/mol |
IUPAC Name |
bicyclo[10.1.0]tridec-1-ene |
InChI |
InChI=1S/C13H22/c1-2-4-6-8-10-13-11-12(13)9-7-5-3-1/h9,13H,1-8,10-11H2 |
InChI Key |
HBCJKSFKKMFQIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC=C2CC2CCCC1 |
Origin of Product |
United States |
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